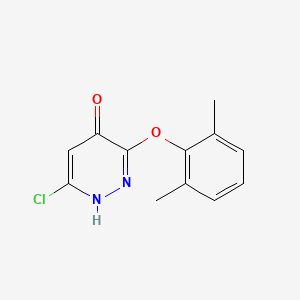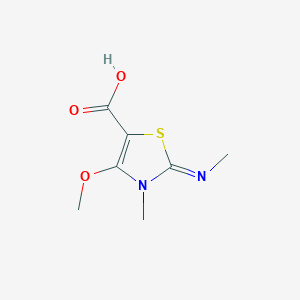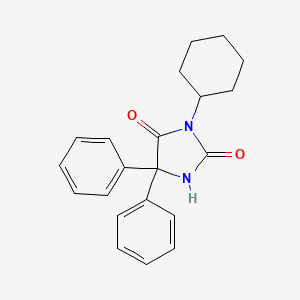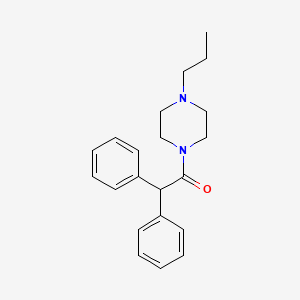
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one is a heterocyclic compound that features a pyridazine ring substituted with a chloro group and a dimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one typically involves the reaction of 2,6-dimethylphenol with 6-chloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazinones.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.
Agrochemicals: It is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-phenoxypyridazin-4(1H)-one
- 6-Chloro-3-(2,4-dimethylphenoxy)pyridazin-4(1H)-one
- 6-Chloro-3-(2,6-dichlorophenoxy)pyridazin-4(1H)-one
Uniqueness
6-Chloro-3-(2,6-dimethylphenoxy)pyridazin-4(1H)-one is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
499223-47-1 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
6-chloro-3-(2,6-dimethylphenoxy)-1H-pyridazin-4-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-3-5-8(2)11(7)17-12-9(16)6-10(13)14-15-12/h3-6H,1-2H3,(H,14,16) |
Clave InChI |
UUFCGQYVTPQMLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC2=NNC(=CC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14226293.png)

![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)


![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226317.png)



![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)



